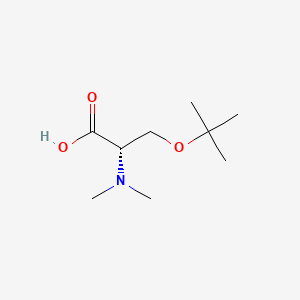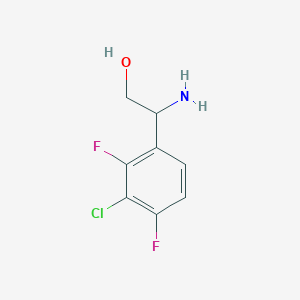
2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol is an organic compound with significant interest in various fields of scientific research. This compound features a complex structure with a phenyl ring substituted with chlorine and fluorine atoms, and an amino alcohol functional group. Its unique chemical properties make it valuable in synthetic chemistry, pharmaceuticals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable aromatic precursor, followed by nucleophilic substitution and reduction reactions. For instance:
Halogenation: The aromatic precursor, such as 3-chloro-2,4-difluorobenzene, undergoes halogenation using reagents like chlorine gas or N-chlorosuccinimide (NCS) to introduce the chlorine atom.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with an appropriate amine, such as ethylenediamine, under controlled conditions to form the amino derivative.
Reduction: The final step involves the reduction of the intermediate to yield this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, H2SO4 for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit enzymes involved in disease progression, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K). Additionally, it can modulate gene expression related to inflammation and oxidative stress, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol
- 2-Amino-2-(4-fluoro-3-trifluoromethylphenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-Amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol exhibits unique properties due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H8ClF2NO |
|---|---|
Poids moléculaire |
207.60 g/mol |
Nom IUPAC |
2-amino-2-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-7-5(10)2-1-4(8(7)11)6(12)3-13/h1-2,6,13H,3,12H2 |
Clé InChI |
UOYLTWDKRWFKNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(CO)N)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
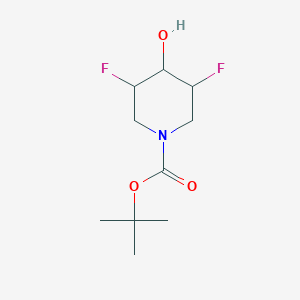
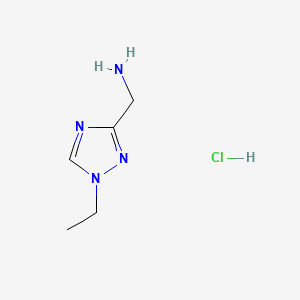
![Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride](/img/structure/B13518138.png)
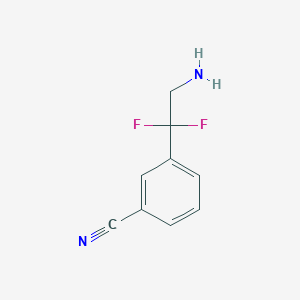
![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13518150.png)
![1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanaminehydrochloride](/img/structure/B13518161.png)
![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518177.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
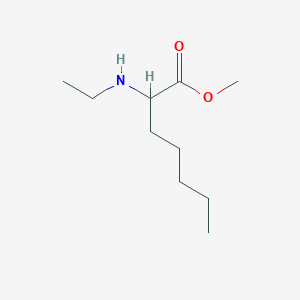
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
